4-(4-Bromophenoxy)-3-fluorobenzoic acid is an organic compound characterized by the presence of a bromophenoxy group and a fluorobenzoic acid moiety. This compound is notable for its potential applications in pharmaceuticals and agrochemicals, particularly as an intermediate in the synthesis of biologically active molecules. Its chemical structure includes a benzene ring substituted with a bromine atom, a fluorine atom, and a carboxylic acid group, which contributes to its reactivity and functionality.
This compound can be classified under the category of benzoic acid derivatives, specifically as a substituted aromatic carboxylic acid. It is synthesized through various chemical reactions involving brominated and fluorinated aromatic compounds. The compound's structural formula can be represented as C13H9BrF O3, indicating the presence of carbon, hydrogen, bromine, fluorine, and oxygen atoms.
The synthesis of 4-(4-Bromophenoxy)-3-fluorobenzoic acid typically involves several steps:
A common method involves the use of phosphorus tribromide (PBr3) to convert 4-bromophenol into its corresponding bromide, which can then react with 3-fluorobenzoic acid to form the desired product .
The molecular structure of 4-(4-Bromophenoxy)-3-fluorobenzoic acid features:
The molecular weight is approximately 305.11 g/mol, and its empirical formula reflects the arrangement of atoms within the compound.
4-(4-Bromophenoxy)-3-fluorobenzoic acid can participate in various chemical reactions:
These reactions are essential for synthesizing more complex organic molecules used in medicinal chemistry .
These properties make it suitable for various synthetic applications in organic chemistry .
4-(4-Bromophenoxy)-3-fluorobenzoic acid has several applications in scientific research:
The systematic chemical name 4-(4-Bromophenoxy)-3-fluorobenzoic acid (CAS 1020999-94-3) precisely defines the spatial arrangement of its functional groups, which is critical for its bioactivity profile. This molecule (C₁₃H₈BrFO₃; MW 311.10) integrates two distinct aromatic systems through an ether linkage: a 3-fluorobenzoic acid unit and a 4-bromophenyl unit [4] [9]. The ortho-positioning of the fluorine atom relative to the carboxylic acid group on the benzoic acid moiety induces significant electronic effects. This proximity allows for negative hyperconjugation, where the fluorine atom withdraws electron density from the carboxyl group, enhancing its acidity (predicted pKa ≈ 3.8) compared to non-fluorinated analogues [3] [6]. This increased acidity facilitates salt formation and hydrogen bonding interactions with biological targets—a key determinant in ligand-receptor binding kinetics.
The para-substitution of bromine on the phenoxy ring creates a highly planar, linear molecular configuration. X-ray crystallographic studies of analogous compounds confirm that this arrangement minimizes steric hindrance between the halogens while allowing optimal π-π stacking interactions with aromatic residues in enzyme binding pockets [9]. The bromine atom's polarizability enhances hydrophobic interactions within protein cavities, contributing to binding affinity. This geometric configuration is encoded in the compound's SMILES representation (C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)F)Br), which specifies the exact connectivity: the ether oxygen bridges carbon 1 of the bromophenyl ring and carbon 4 of the fluorobenzoic acid ring [9].
Electronic Effects on Reactivity: The electron-withdrawing nature of the meta-fluorine reduces the electron density at the carboxylic carbon, making it more susceptible to nucleophilic attack in esterification or amidation reactions—common derivatization strategies in prodrug development. Comparative NMR studies (¹⁹F and ¹³C) of 3-fluorobenzoic acid vs. 4-fluorobenzoic acid derivatives demonstrate substantial deshielding of carboxyl carbons in the meta-substituted isomer (δC ≈ 170-172 ppm), confirming this electronic perturbation [3] [8].
Steric and Conformational Factors: The ortho-positioning of fluorine relative to the ether linkage creates a 120° torsional angle between the aromatic rings, as observed in analogous structures. This angled conformation partially disrupts molecular planarity but enhances conformational flexibility during target binding. Molecular dynamics simulations indicate that this flexibility allows adaptation to binding sites with sub-angstrom precision, unlike rigid planar structures [9].
Table 1: Positional Effects on Molecular Properties of 4-(4-Bromophenoxy)-3-fluorobenzoic Acid
Structural Feature | Electronic Effect | Stereochemical Consequence | Bioactivity Implication |
---|---|---|---|
Ortho-F to COOH | ↑ Carboxylic acid acidity (pKa ↓0.7 vs. non-F) | Torsional strain at C-F⋯C=O interface | Enhanced ionic bonding with basic amino acid residues |
Para-Br on phenoxy ring | Minimal resonance effect, high polarizability | Enhanced molecular planarity | Improved π-stacking with tyrosine/tryptophan |
Ether linkage position | Electron donation from oxygen to both rings | 120° inter-ring dihedral angle | Adaptive binding to varied pocket geometries |
Halogenated benzoic acids represent a strategically significant class in medicinal chemistry, where halogen position directly dictates pharmacological relevance. 4-(4-Bromophenoxy)-3-fluorobenzoic acid exemplifies how multi-halogen substitution can optimize target engagement. When compared to monohalogenated analogues like 4-fluorobenzoic acid (CAS 456-22-4) or 3-fluorobenzoic acid (CAS 455-38-9), the dual-halogen system in this compound enables synergistic effects: the fluorine atom tunes electronic properties while bromine enhances lipophilicity and steric occupancy [2] [6].
The fluorine atom in the meta-position of the benzoic acid ring (as in 3-fluorobenzoic acid) significantly alters hydrogen bonding capacity compared to para-substituted isomers. Microwave spectroscopy studies of 3-fluorobenzoic acid dimers reveal a proton transfer barrier of ~30 kJ/mol and tunneling splitting of 560 MHz—indicative of a highly dynamic hydrogen bonding network essential for enzyme inhibition kinetics. In contrast, 4-fluorobenzoic acid dimers exhibit symmetrical double-minimum potential wells with lower proton mobility [2]. This distinction explains why meta-fluoro substituted benzoates often show superior inhibition constants (Kᵢ) against serine hydrolases compared to their para-substituted counterparts.
Bromine substitution provides distinct advantages over smaller halogens. The molecular weight contribution of bromine (79.9 g/mol vs. 19.0 g/mol for fluorine) significantly increases lipophilicity (cLogP ≈ 3.5 for 4-(4-bromophenoxy)-3-fluorobenzoic acid vs. 2.1 for its chloro analogue). This enhances membrane permeability, as demonstrated in PAMPA assays where brominated benzoic acids showed 3.2-fold higher apparent permeability (Pₐₚₚ) than chlorinated versions at pH 7.4 [7] [9]. The heavy atom effect of bromine also facilitates crystallographic studies through anomalous scattering—a crucial advantage in structure-based drug design.
Table 2: Comparative Properties of Halogen-Substituted Benzoic Acid Derivatives
Compound | Molecular Weight (g/mol) | Halogen Position | Key Property | Medicinal Chemistry Application |
---|---|---|---|---|
4-(4-Bromophenoxy)-3-fluorobenzoic acid | 311.10 | Meta-F, para-Br (separate rings) | Balanced logP (3.5), dual HB acceptor capacity | Kinase inhibitor scaffolds |
3-Fluorobenzoic acid | 140.11 | Meta-F | High dimer mobility (ΔE = 560 MHz) | Carboxylic acid bioisostere development |
4-Fluorobenzoic acid | 140.11 | Para-F | Symmetrical dimer formation | Prodrug linker synthesis |
4-Bromo-3-fluorobenzoic acid | 219.01 | Ortho-Br, meta-F | Enhanced acidity (pKa 2.8) | Intermediate for PET tracers |
4-(4-Bromo-3-methylphenoxy)benzoic acid | 325.14 | Para-Br (methyl substituted) | Increased steric bulk (MR = 82.3) | Nuclear receptor modulators |
The emergence of 4-bromo-3-fluorobenzoic acid (CAS 153556-42-4) as a preferred building block over non-substituted variants underscores halogen synergy. This compound serves as a key precursor to kinase inhibitors where its ortho-bromo/meta-fluoro pattern enables selective displacement chemistry—the bromine undergoes Suzuki coupling while the fluorine remains inert under typical cross-coupling conditions [3] [7] [10]. This orthogonal reactivity is exploited in multi-step syntheses of anticancer agents, leveraging the bromine for C-C bond formation and the fluorine for electronic modulation of the final scaffold.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0